molecular formula C18H19N5O3S B12037540 N-(3,5-dimethoxyphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3,5-dimethoxyphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12037540
M. Wt: 385.4 g/mol
InChI Key: PQLKYTUFTUQNDS-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique structural components. This compound features a 3,5-dimethoxyphenyl group, a pyridin-3-yl group, and a 1,2,4-triazole ring, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the 1,2,4-triazole ring: This can be achieved by reacting hydrazine derivatives with appropriate nitriles under acidic or basic conditions.

    Attachment of the pyridin-3-yl group: This step often involves nucleophilic substitution reactions where the pyridin-3-yl group is introduced to the triazole ring.

    Introduction of the 3,5-dimethoxyphenyl group: This can be done through electrophilic aromatic substitution reactions.

    Formation of the acetamide linkage: This final step involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the triazole ring or the pyridin-3-yl group, potentially altering the compound’s biological activity.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents (e.g., bromine, chlorine) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced forms of the triazole or pyridin-3-yl groups.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it useful in the development of new materials and catalysts.

Biology

Biologically, N-(3,5-dimethoxyphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is investigated for its potential pharmacological properties. It may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. Its ability to interact with biological targets suggests it could be developed into treatments for various diseases, including infections and cancers.

Industry

Industrially, the compound could be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its diverse reactivity makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dimethoxyphenyl)acetamide
  • 4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazole
  • 3,5-dimethoxyphenyl derivatives

Uniqueness

Compared to similar compounds, N-(3,5-dimethoxyphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide stands out due to its combined structural features. The presence of both the 3,5-dimethoxyphenyl group and the triazole ring linked by a sulfanyl acetamide moiety provides unique reactivity and potential biological activity not seen in simpler analogs.

This detailed overview highlights the significance of this compound in various scientific and industrial contexts

Properties

Molecular Formula

C18H19N5O3S

Molecular Weight

385.4 g/mol

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H19N5O3S/c1-23-17(12-5-4-6-19-10-12)21-22-18(23)27-11-16(24)20-13-7-14(25-2)9-15(8-13)26-3/h4-10H,11H2,1-3H3,(H,20,24)

InChI Key

PQLKYTUFTUQNDS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC(=CC(=C2)OC)OC)C3=CN=CC=C3

Origin of Product

United States

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